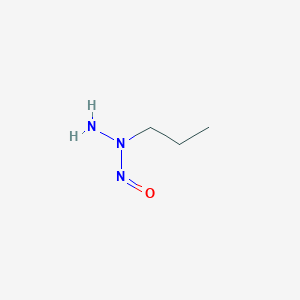

N-Propylnitrous hydrazide

Description

Structure

3D Structure

Properties

CAS No. |

62507-61-3 |

|---|---|

Molecular Formula |

C3H9N3O |

Molecular Weight |

103.12 g/mol |

IUPAC Name |

N-amino-N-propylnitrous amide |

InChI |

InChI=1S/C3H9N3O/c1-2-3-6(4)5-7/h2-4H2,1H3 |

InChI Key |

AFVIFQOQPVSVEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(N)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Presumed Chemical Properties and Structure of N-Propylnitrous Hydrazide

Disclaimer: The compound "N-Propylnitrous hydrazide" is not a standard IUPAC name and does not correspond to a readily identifiable substance in the chemical literature. This guide presumes the user is referring to an N-nitroso derivative of propylhydrazine. The most likely structures are N-nitroso-N-propylhydrazine or N'-nitroso-N-propylhydrazine . Due to a lack of specific experimental data for these compounds, this document infers their chemical properties and structure based on the known characteristics of analogous N-nitrosohydrazines and N-nitrosamines. All data presented for specific compounds are clearly identified as such.

Chemical Structure and Isomerism

The molecular formula for this compound is presumed to be C₃H₉N₃O. Based on this, two primary isomers are possible, differing in the position of the nitroso group on the hydrazine moiety.

-

N-nitroso-N-propylhydrazine: The nitroso group is attached to the same nitrogen atom as the propyl group.

-

N'-nitroso-N-propylhydrazine: The nitroso group is attached to the nitrogen atom that is not substituted with the propyl group.

Inferred Chemical Properties

Quantitative data for this compound is not available. The following table summarizes key physical and chemical properties of related N-nitroso compounds to provide an estimation of the expected properties.

| Property | Value | Analogous Compound |

| Molecular Weight | 103.12 g/mol | (Calculated for C₃H₉N₃O) |

| Appearance | Expected to be a yellow oil or liquid | N-Nitrosodipropylamine[1], N-nitrosopiperidine[2] |

| Boiling Point | Not available | N-Nitrosodipropylamine: 206 °C[1] |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents | N-2-methylpropyl-N-1'-methylacetonylnitrosamine[3] |

| Stability | Likely sensitive to light, especially UV, and may decompose in acidic solutions | N-Nitrosodipropylamine[1] |

Synthesis and Experimental Protocols

The synthesis of N-nitrosohydrazines typically involves the nitrosation of the corresponding hydrazine precursor. A general experimental protocol is provided below.

General Protocol for the Synthesis of N-nitroso-N-propylhydrazine

Materials:

-

N-propylhydrazine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another suitable acid

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Dissolve N-propylhydrazine in an appropriate solvent and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite to the stirred hydrazine solution.

-

Concurrently, add dilute hydrochloric acid dropwise to maintain a slightly acidic pH. The reaction is typically monitored for completion using TLC.

-

After the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-nitroso-N-propylhydrazine.

-

Purification can be achieved through column chromatography or distillation under reduced pressure.

The synthesis of N-nitrosamines can also be achieved using other nitrosating agents like tert-butyl nitrite under solvent-free conditions, which can offer high yields and simpler isolation procedures[4].

Structural Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data, inferred from analogous compounds, are presented below.

| Spectroscopic Technique | Expected Features | Analogous Compound Data |

| ¹H NMR | Asymmetrical N-nitrosamines can show two sets of signals due to Z/E isomers arising from restricted rotation around the N-N bond[5]. Signals for the propyl group (triplet for CH₃, sextet for the adjacent CH₂, and a triplet for the CH₂ next to the nitrogen) would be expected. The chemical shifts would be influenced by the nitroso group. | For N-nitrosodibutylamine, characteristic signals appear for the alkyl chains[6]. |

| ¹³C NMR | Resonances for the three carbon atoms of the propyl group would be observed. | For N-nitrosodibutylamine, signals for the butyl group carbons are observed at δ = 52.0, 43.4, 30.3, 28.1, 20.4, 19.7, 13.6, 13.5 ppm[6]. |

| IR Spectroscopy | A characteristic strong absorption band for the N=O stretching vibration is expected in the range of 1430-1500 cm⁻¹. | |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 103.12. Fragmentation patterns would likely involve the loss of the nitroso group (NO) and cleavage of the propyl chain. |

Biological Activity and Signaling Pathways

Specific biological activities or signaling pathways for this compound have not been documented. However, the broader class of N-nitrosamines is well-known for its carcinogenic properties[1].

The carcinogenicity of many N-nitrosamines is initiated by their metabolic activation by cytochrome P450 enzymes in the liver. This activation typically involves α-hydroxylation of the alkyl chain. The resulting unstable α-hydroxy nitrosamine decomposes to form an aldehyde and a reactive diazonium ion. This diazonium ion is a potent alkylating agent that can react with cellular macromolecules, including DNA. Alkylation of DNA can lead to mutations and initiate the process of carcinogenesis.

Conclusion

While "this compound" is not a standard chemical name, it is presumed to refer to an N-nitroso derivative of propylhydrazine. This technical guide has provided an overview of its likely chemical structure, inferred properties, and a general synthesis protocol based on the known chemistry of related N-nitroso compounds. The information presented should be considered theoretical, and experimental validation is necessary to determine the actual properties and behavior of this compound. The potential for carcinogenicity, a hallmark of the N-nitrosamine class, warrants careful handling and safety precautions in any experimental setting.

References

- 1. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

N-Propylnitrous Hydrazide: A Technical Guide to its Presumed Mechanism of Action in Biological Systems

Disclaimer: The term "N-Propylnitrous hydrazide" does not correspond to a well-documented compound in the scientific literature. Based on the chemical nomenclature, it is presumed that the intended subject of this guide is N-propyl-N-nitrosourea (PNU) , a representative of the nitrosourea class of compounds. This document will focus on the established mechanism of action of PNU and related nitrosoureas.

Introduction

N-propyl-N-nitrosourea (PNU) belongs to the family of N-nitrosourea compounds, which are potent alkylating agents. These compounds are of significant interest to researchers due to their carcinogenic properties and their use as antineoplastic drugs in cancer chemotherapy.[1][2][3] The biological activity of nitrosoureas is primarily attributed to their ability to modify cellular macromolecules, most notably DNA. This guide provides an in-depth overview of the mechanism of action of PNU, focusing on its interaction with biological systems, the resultant cellular responses, and the experimental methodologies used to study these effects.

Mechanism of Action: DNA Alkylation

The primary mechanism of action of PNU and other nitrosoureas is the alkylation of DNA.[2][3] This process is initiated by the spontaneous, non-enzymatic decomposition of the nitrosourea molecule under physiological conditions to generate reactive electrophilic species.

The decomposition of PNU yields two key reactive intermediates: a propylcarbonium ion (CH₃CH₂CH₂⁺) and an isocyanate. The propylcarbonium ion is a powerful alkylating agent that can attack nucleophilic sites on DNA bases.

DNA Adduct Formation

The interaction of the propylcarbonium ion with DNA results in the formation of various DNA adducts. The primary sites of alkylation on the DNA bases are the nitrogen and oxygen atoms. In vitro studies with calf thymus DNA have identified several key propylated purine bases following exposure to PNU.[3]

The major products formed are 7-n-propylguanine and O⁶-n-propylguanine.[3] Minor products, including 7-iso-propylguanine and O⁶-iso-propylguanine, have also been identified.[3] The formation of O⁶-alkylguanine adducts is considered to be a particularly critical mutagenic and carcinogenic lesion.

Quantitative Data on DNA Alkylation

The extent of DNA alkylation by PNU is dependent on the concentration of the compound. Experimental data from in vitro studies provides quantitative insights into this process.

| Parameter | Value | Conditions | Reference |

| DNA Alkylation | 68 pmol/mg of DNA | 1 mM PNU, calf thymus DNA, pH 7.0, 37°C | [3] |

| Ratio of O⁶-propylguanines to 7-propylguanines | 0.73 | In vitro incubation with calf thymus DNA | [3] |

Cellular Consequences of DNA Alkylation

The formation of DNA adducts by PNU can have several profound effects on cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity.

-

Inhibition of DNA Replication and Transcription: The presence of bulky propyl adducts on the DNA template can stall the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

-

Induction of DNA Repair Pathways: Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents. The recognition of DNA adducts can trigger pathways such as base excision repair (BER) and mismatch repair (MMR). However, some adducts, like O⁶-propylguanine, can be misrepaired, leading to mutations.

-

Activation of Cell Cycle Checkpoints and Apoptosis: Significant DNA damage can activate cell cycle checkpoints, arresting the cell cycle to allow time for repair. If the damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis.

Broader Context: Nitrosoureas and Hydrazides

While this guide focuses on PNU, it is important to consider the broader classes of nitrosoureas and hydrazides.

-

Nitrosoureas: This class of compounds, including BCNU, CCNU, and ACNU, are widely used in cancer therapy.[4] Their mechanism of action also involves DNA alkylation and, in the case of 2-chloroethylnitrosoureas, the formation of DNA interstrand cross-links, which are particularly cytotoxic.[2] Nitrosoureas can also carbamoylate proteins by their isocyanate moiety, which can inhibit enzymes such as glutathione reductase.[2][4]

-

Hydrazides and Hydrazones: The hydrazide functional group (R-CO-NH-NH₂) is present in a wide variety of biologically active compounds.[5] These compounds exhibit a broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[5][6][7][8][9] The mechanism of action of hydrazides is diverse and depends on the overall molecular structure. For instance, some hydrazides act as enzyme inhibitors, while others may chelate metal ions or generate reactive oxygen species.

Experimental Protocols

The study of the mechanism of action of PNU and other nitrosoureas involves a range of experimental techniques. Below are outlines of key protocols.

In Vitro DNA Alkylation Assay

Objective: To identify and quantify the formation of DNA adducts by PNU in a cell-free system.

Methodology:

-

Incubation: Calf thymus DNA is incubated with a known concentration of radiolabeled or unlabeled PNU in a buffered solution at physiological pH (e.g., 7.0) and temperature (e.g., 37°C).

-

DNA Isolation: After incubation, the DNA is precipitated with ethanol to remove unreacted PNU and other small molecules.

-

DNA Hydrolysis: The purified DNA is subjected to mild acid hydrolysis (e.g., with 0.1 N HCl) to release the purine bases.

-

Chromatographic Separation: The hydrolyzed bases are separated using high-performance liquid chromatography (HPLC), often with a reverse-phase column (e.g., µBondapak-C18).[3]

-

Detection and Quantification: The separated adducts are detected by UV absorbance or, if radiolabeled PNU was used, by scintillation counting. The identity of the adducts is confirmed by comparing their retention times to those of known standards.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of PNU on cultured cells.

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of PNU for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Conclusion

N-propyl-N-nitrosourea is a potent genotoxic agent whose primary mechanism of action involves the alkylation of DNA. The formation of various DNA adducts, particularly O⁶-n-propylguanine, disrupts cellular processes, leading to mutagenicity and cytotoxicity. Understanding the detailed molecular mechanisms of PNU and related nitrosoureas is crucial for assessing their carcinogenic risk and for the rational design of new chemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of the biological effects of this important class of compounds.

References

- 1. Mechanism of Action of Nitrosoureas [ouci.dntb.gov.ua]

- 2. tandfonline.com [tandfonline.com]

- 3. Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to N-Propylhydrazide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazides are a versatile class of organic compounds characterized by the R-CO-NH-NH2 functional group. They and their derivatives, hydrazones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological activities of N-propylhydrazide and its analogs. While the specific entity "N-Propylnitrous hydrazide" is not prominently documented in the reviewed scientific literature, this guide focuses on the broader and well-studied class of N-propyl substituted hydrazides. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of synthetic pathways and biological evaluation workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Hydrazide derivatives are a cornerstone in the development of novel therapeutic agents, demonstrating a wide array of pharmacological properties including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][2][3][4] The introduction of an N-propyl group to the hydrazide scaffold can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide explores the synthesis and biological evaluation of various N-propylhydrazide analogs, providing insights into their structure-activity relationships (SAR).

Synthesis of N-Propylhydrazide and Its Analogs

The synthesis of N-acylhydrazines, including N-propylhydrazide analogs, typically involves the reaction of a carboxylic acid derivative (such as an ester or acyl chloride) with a hydrazine derivative.[5]

General Synthesis of N'-Substituted Acylhydrazines

A common route for the synthesis of N'-substituted acylhydrazines involves the condensation of a carboxylic acid with a substituted hydrazine. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) can facilitate this reaction.[3]

Alternatively, the reaction can proceed through an acyl chloride intermediate, which readily reacts with the substituted hydrazine.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of N-propylhydrazide analogs.

Synthesis of N'-(substituted-benzylidene)-2-propylpentanehydrazide

This protocol describes the synthesis of hydrazone derivatives from valproic acid hydrazide, which contains a propyl group.[6][7]

Materials:

-

Valproic acid hydrazide

-

Substituted aromatic aldehydes

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve valproic acid hydrazide (1 mmol) in ethanol (10 mL).

-

To this solution, add the substituted aromatic aldehyde (1 mmol) and a few drops of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N'-(substituted-benzylidene)-2-propylpentanehydrazide.[6]

Synthesis of N'-Phenylhydrazides

This protocol outlines a general method for synthesizing N'-phenylhydrazides, which can be adapted for N'-propylhydrazides by substituting phenylhydrazine with propylhydrazine.[3][8]

Materials:

-

Substituted benzoic acid

-

Thionyl chloride (SOCl2)

-

Phenylhydrazine (or Propylhydrazine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent, slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours to form the acyl chloride.

-

In a separate flask, dissolve phenylhydrazine (or propylhydrazine) (1 equivalent) and a base (1.1 equivalents) in an anhydrous solvent.

-

Cool the hydrazine solution to 0 °C and slowly add the previously prepared acyl chloride solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[8]

Biological Activities of N-Propylhydrazide Analogs

N-propylhydrazide analogs have been investigated for a range of biological activities, as summarized in the table below.

| Compound Class | Biological Activity | Quantitative Data | Reference |

| N'-(substituted-benzylidene)-2-propylpentanehydrazides | Anti-angiogenic | Potent suppression of blood vessel formation in zebrafish embryos | [7] |

| N'-(substituted-benzylidene)-2-propylpentanehydrazides | Anticancer | Moderate activity against HepG2 liver carcinoma cell line | [7] |

| N'-Phenylhydrazides (as a template for N'-propylhydrazides) | Antifungal (against C. albicans) | MIC80 values ranging from 1.9 to >64 µg/mL | [8] |

| 2-((morpholinoimino)methyl)benzoic acid (hydrazone) | Antibacterial (against E. coli) | MSC = 6.3 mcg/mL | [9] |

MIC80: Minimum inhibitory concentration required to inhibit 80% of fungal growth. MSC: Minimum suppressive concentration.

Signaling Pathways and Experimental Workflows

Visualizing the workflow of synthesis and biological screening can aid in understanding the research process.

Conclusion

N-propylhydrazide and its analogs represent a promising class of compounds with diverse biological activities. The synthetic routes to these molecules are well-established, allowing for the generation of libraries for structure-activity relationship studies. The quantitative data presented in this guide highlight their potential as anticancer, anti-angiogenic, and antifungal agents. Further research into the mechanism of action and optimization of the lead compounds is warranted to fully exploit their therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Synthesis and biological activity of Schiff base series of valproyl, N-valproyl glycinyl, and N-valproyl-4-aminobenzoyl hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of Novel Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are a versatile class of organic compounds characterized by the presence of an azomethine group (–NH–N=CH–) linked to a carbonyl group.[1] This structural motif imparts a wide array of pharmacological properties, making them a subject of intense research in medicinal chemistry.[2][3] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][4]

Synthesis of Hydrazide-Hydrazone Derivatives

The general synthesis of hydrazide-hydrazone derivatives is a straightforward condensation reaction between a hydrazide and an appropriate aldehyde or ketone.[5][6] The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[5]

General Experimental Protocol for Synthesis

The following is a general procedure for the synthesis of hydrazide-hydrazone derivatives:

-

Preparation of the Hydrazide: An appropriate carboxylic acid ester is refluxed with hydrazine hydrate in a solvent like ethanol to yield the corresponding hydrazide.[5][7]

-

Condensation Reaction: The synthesized hydrazide (1 mmol) and a selected aromatic or heterocyclic aldehyde/ketone (1 mmol) are dissolved in ethanol (25 mL).[5]

-

A catalytic amount of glacial acetic acid is added to the mixture.[5]

-

The reaction mixture is refluxed for a period of 3 to 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[5][8]

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried.[5]

-

The crude product is then recrystallized from a suitable solvent like ethanol to obtain the pure hydrazide-hydrazone derivative.[5]

Synthesis Workflow Diagram

Biological Activities and Quantitative Data

Anticancer Activity

Hydrazide-hydrazone derivatives have emerged as a promising class of anticancer agents.[9] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][10] Some derivatives have been shown to be more potent than existing chemotherapeutic drugs like doxorubicin in certain cancer cell lines.

Table 1: Anticancer Activity of Novel Hydrazide-Hydrazone Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | Colo-205 | 50.0 | [9] |

| 2m | Colo-205 | 20.5 | [9] |

| 7d | MCF-7 | - | [11] |

| 7c | MCF-7 | - | [11] |

| 7b | MCF-7 | - | [11] |

| 7d | PC-3 | - | [11] |

| 7e | PC-3 | - | [11] |

| 7c | PC-3 | - | [11] |

| Cu-18 | A549, Hela, MCF-7 | < 20 | [10] |

| Derivative 2 | IGR39 (Melanoma) | - | [12] |

| Derivative 4 | PPC-1 (Prostate) | - | [12] |

Note: Specific IC50 values for some compounds were not provided in the source material but were described as having high activity.

Antimicrobial Activity

The hydrazide-hydrazone scaffold is also a key feature in many compounds with potent antimicrobial properties. They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antimicrobial Activity of Novel Hydrazide-Hydrazone Derivatives (MIC values)

| Compound ID | Microbial Strain | MIC Value | Reference |

| 36 | Candida species | 0.25 µg/mL | [13] |

| 37 | Candida species | 0.05 µg/mL | [13] |

| 38 | Candida species | <15.62 µg/mL | [13] |

| 40 | Candida albicans | 125 µg/mL | [13] |

| 19 | M. tuberculosis H37Rv | 1 µg/mL | [13] |

| 20 | M. tuberculosis H37Rv | 6.25 µg/mL | [13] |

| 22 | M. tuberculosis H37Rv | 6.25 µg/mL | [13] |

| 11 | Antibacterial | 75 µg/mL | [13] |

Anti-inflammatory and Analgesic Activity

Several hydrazide-hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2][3][14] These effects are often evaluated using models such as carrageenan-induced paw edema in rats.

Table 3: Anti-inflammatory Activity of Novel Hydrazide-Hydrazone Derivatives

| Compound ID | Activity Metric | Result | Reference |

| 13 | % Inhibition (50 mg/kg) | 20.90% | [14] |

| 14a | % Inhibition (20 mg/kg) | 37.29% | [14] |

| 14b | % Inhibition (20 mg/kg) | 35.73% | [14] |

| 27d | % Inhibition | 58.6% | [14] |

| 27e | % Inhibition | 61.4% | [14] |

| 27h | % Inhibition | 64.0% | [14] |

| 41 | Anti-inflammatory | Excellent | [6] |

| 43 | Anti-inflammatory | Excellent | [6] |

Experimental Protocol for Biological Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[15][16]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[15][17]

-

Compound Treatment: The cells are then treated with various concentrations of the hydrazide-hydrazone derivatives and incubated for a further 24-72 hours.[18]

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[15][18]

-

Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[16][18]

-

Absorbance Measurement: The plate is shaken for a few minutes to ensure complete dissolution, and the absorbance is read using a microplate reader at a wavelength of 570 nm.[17][19]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[18]

MTT Assay Workflow Diagram

Signaling Pathways in Anticancer Activity

The anticancer effects of hydrazide-hydrazone derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][11]

One of the commonly implicated pathways is the PI3K/Akt signaling pathway , which is a crucial regulator of cell survival and proliferation.[9] Inhibition of this pathway by hydrazide-hydrazone derivatives can lead to decreased cell viability and the induction of apoptosis.

Another important set of pathways are the Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK, p38, and JNK.[11] Activation or inhibition of these pathways can trigger apoptotic cell death in cancer cells. For instance, some hydrazide-hydrazones have been shown to induce apoptosis through the activation of p38 and JNK, and the involvement of the tumor suppressor protein p53.[11]

Hypothetical Signaling Pathway Diagram

Conclusion

Novel hydrazide-hydrazone derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their potential for the development of new therapeutic agents. The ease of their synthesis and the ability to readily modify their structure allows for the generation of large libraries of compounds for screening and optimization. Future research should continue to explore the structure-activity relationships of these compounds, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical studies.

References

- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids : Oriental Journal of Chemistry [orientjchem.org]

- 7. iscientific.org [iscientific.org]

- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]

- 13. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer test with the MTT assay method [bio-protocol.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide on N-Nitrosodipropylamine (NDPA)

A Note on the Nomenclature: The compound "N-Propylnitrous hydrazide" as specified in the topic request is not a clearly defined chemical entity with an established CAS number or significant presence in scientific literature. Therefore, this guide will focus on a closely related and well-documented compound, N-Nitrosodipropylamine (NDPA) , to fulfill the core requirements of providing an in-depth technical resource for researchers, scientists, and drug development professionals. NDPA shares structural similarities and toxicological relevance with the general class of nitrosamines.

Chemical Identity and Properties

N-Nitrosodipropylamine (NDPA) is a yellow, oily liquid at room temperature.[1] It belongs to the class of N-nitrosamines, a group of compounds characterized by the nitroso group (-N=O) bonded to an amine. These compounds are of significant interest to the scientific community due to their carcinogenic properties.[1][2]

Table 1: Chemical Identifiers for N-Nitrosodipropylamine

| Identifier | Value |

| CAS Number | 621-64-7[3] |

| IUPAC Name | N,N-dipropylnitrous amide[3] |

| Molecular Formula | C6H14N2O[3] |

| Molecular Weight | 130.19 g/mol [1] |

| Synonyms | NDPA, Di-n-propylnitrosamine, N-nitrosodi-n-propylamine, DPNA[4] |

Table 2: Physicochemical Properties of N-Nitrosodipropylamine

| Property | Value |

| Physical State | Clear to pale yellow liquid[1][4] |

| Boiling Point | 206°C[] |

| Density | 1.013 g/mL at 25°C[] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[] |

| Stability | Stable at room temperature in neutral or alkaline aqueous solutions in the dark; light-sensitive[1] |

Synthesis and Formation

N-nitrosamines like NDPA are typically formed by the reaction of a secondary amine (dipropylamine in this case) with a nitrosating agent, such as nitrous acid (HNO2), which can be formed from nitrites under acidic conditions.[6] This reaction is a significant concern in various contexts, including industrial processes, food preservation, and even endogenously in the human stomach.

Experimental Protocols for Analysis

The detection and quantification of NDPA, especially at trace levels in various matrices, are crucial for safety and regulatory purposes. High-sensitivity analytical methods are required due to the low permissible limits of nitrosamine impurities.[6]

Sample Preparation: Liquid Extraction for Processed Meats

This method is suitable for the extraction of volatile N-nitrosamines from processed meat products.[8]

-

Homogenize a 10 g sample of the meat product.

-

Add 20 mL of dichloromethane to the homogenized sample.

-

Shake vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the organic (lower) layer.

-

Perform a clean-up step by washing the extract with 10 mL of a phosphate buffer solution (pH 7.0).

-

The resulting organic layer is then ready for analysis.[8]

Sample Preparation: Direct Liquid Extraction for Atmospheric Particulates

This method is designed for the analysis of N-nitrosamines in atmospheric PM2.5 samples.[9]

-

Collect PM2.5 samples on a suitable filter.

-

Cut the filter into small pieces and place them in a vial.

-

Add a known volume of a suitable organic solvent (e.g., dichloromethane).

-

Perform ultrasonication for a specified period (e.g., 30 minutes) to extract the analytes.

-

Filter the extract to remove particulate matter.

-

The filtrate can be directly analyzed or concentrated if necessary.[9]

Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile nitrosamines like NDPA.

-

Gas Chromatography (GC):

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Temperature Program: An optimized temperature gradient is used to separate the target analytes.

-

-

Mass Spectrometry (MS):

Biological Activity and Signaling Pathways

N-nitrosamines are potent carcinogens that require metabolic activation to exert their toxic effects.[2] The primary target organ for NDPA-induced carcinogenicity is the liver, though tumors in other organs have also been observed.[10][11]

Metabolic Activation Pathway

The metabolic activation of NDPA is primarily carried out by cytochrome P450 enzymes (CYPs), particularly CYP2E1 and CYP2B1, in the liver.[2] The process involves the following key steps:

-

α-Hydroxylation: The initial and critical step is the hydroxylation of one of the propyl chains at the α-carbon position, forming N-nitroso-1-hydroxypropylpropylamine.[2]

-

Decomposition: This intermediate is unstable and decomposes to yield a reactive electrophile, the propyldiazonium ion, and propionaldehyde.[2]

-

DNA Adduct Formation: The propyldiazonium ion can then alkylate DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.

In addition to α-hydroxylation, β-hydroxylation of the propyl chain can also occur, leading to the formation of different metabolites and potentially contributing to the overall toxicity.[11]

Caption: Metabolic activation pathway of N-Nitrosodipropylamine (NDPA) leading to carcinogenesis.

Toxicity Data

Table 3: Acute Toxicity of N-Nitrosodipropylamine

| Organism | Route of Administration | LD50 | Reference |

| Rat | Oral | 480 mg/kg | [1] |

| Rat | Subcutaneous | 487 mg/kg | [1] |

Acute exposure to high levels of NDPA can cause significant liver damage, including centrilobular necrosis and fatty degeneration.[10]

Conclusion

N-Nitrosodipropylamine (NDPA) is a well-characterized carcinogenic compound that serves as an important model for studying the toxicology of N-nitrosamines. Understanding its chemical properties, formation, analytical methodologies, and mechanisms of toxicity is essential for researchers, scientists, and drug development professionals working to ensure the safety of food, water, and pharmaceutical products. The provided data and protocols offer a foundational resource for further investigation into this important class of compounds.

References

- 1. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Klivon [klivon.com]

- 4. osha.gov [osha.gov]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of Nitrosodipropylamine from Nitrogenous Contaminants (Amines and Amine-Based Pesticides) in Water During Chloramination [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on N-Propyl-N-Nitroso Compounds: Early Research and Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While the term "N-Propylnitrous hydrazide" does not correspond to a recognized chemical entity in scientific literature, this guide explores the closely related and extensively studied class of N-Propyl-N-Nitroso compounds. This family includes N-nitrosamines and N-nitrosoureas, which are significant in toxicology and pharmacology. This paper will delve into their discovery, synthesis, and early research findings.

Introduction to N-Nitroso Compounds

N-nitroso compounds are characterized by the N-N=O functional group[1]. They are broadly classified into two main categories: N-nitrosamines and N-nitrosamides (which include N-nitrosoureas). A significant body of research has focused on these compounds due to the potent carcinogenicity of many of its members[2]. Their presence as contaminants in food, water, and pharmaceuticals has prompted extensive investigation into their formation, reactivity, and biological effects[2][3].

The general structure of N-nitrosamines involves a nitroso group bonded to a secondary amine[2][4]. The carcinogenicity of many dialkyl N-nitrosamines is driven by metabolic activation, primarily through α-carbon hydroxylation by cytochrome P450 enzymes, which leads to the formation of DNA alkylating agents[2][5].

Early Synthesis and Discovery of N-Propyl-N-Nitroso Compounds

The synthesis of N-nitroso compounds has been documented for over a century. N-Nitrosodi-n-propylamine, a representative N-propyl-nitrosamine, was first prepared in 1886[1]. Early synthetic methods typically involved the reaction of a secondary amine with a nitrosating agent, such as nitrous acid generated in situ from a nitrite salt and a mineral acid[6][7].

More recent and efficient synthetic routes have been developed. One such method utilizes tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free, metal-free, and acid-free conditions, offering high yields and straightforward isolation[6][8]. This method is particularly advantageous as it is compatible with sensitive functional groups[8].

The following protocol is a generalized procedure for the synthesis of N-nitrosamines from secondary amines using nitrous acid.

Materials:

-

Secondary amine (e.g., di-n-propylamine)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the secondary amine in dichloromethane in a flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the stirred amine solution.

-

While maintaining the temperature at 0-5 °C, add hydrochloric acid dropwise to the mixture.

-

Continue stirring for 1-2 hours at low temperature.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-nitrosamine.

-

Purify the product by distillation or chromatography.

A more modern approach involves the reaction of secondary amines with nitric oxide under superatmospheric pressure, which can result in high yields[7].

Quantitative Data on Related N-Propyl-N-Nitroso Compounds

The following tables summarize key quantitative data for N-propyl-N-nitroso compounds found in the literature.

Table 1: Physical and Chemical Properties of N-Propyl-N-Nitroso Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| N-nitroso-n-propyl urea | 816-57-9 | C₄H₉N₃O₂ | 131.13 | - | - |

| N-propyl-N-nitrosourethane | - | C₆H₁₂N₂O₃ | 160.17 | - | - |

| N-Nitrosodi-n-propylamine | 621-64-7 | C₆H₁₄N₂O | 130.19 | 206 | 0.916 |

| N-nitroso-N-propyl-N-butylamine | 25413-64-3 | C₇H₁₆N₂O | 144.21 | - | 0.92 |

Data sourced from PubChem and other chemical databases.[9]

Carcinogenicity and Mechanism of Action

The carcinogenic properties of N-nitrosamines are well-established[2][3]. These compounds require metabolic activation to exert their carcinogenic effects[3][4]. The primary pathway involves the enzymatic α-hydroxylation of one of the alkyl chains by cytochrome P450 enzymes[2]. This is followed by the spontaneous decomposition of the resulting α-hydroxy-nitrosamine to form an alkyldiazonium ion, which is a potent DNA alkylating agent[2]. The alkylation of DNA, if not repaired, can lead to mutations and the initiation of cancer[5].

// Nodes NNitrosamine [label="N-Nitrosodialkylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P450 [label="Cytochrome P450", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; AlphaHydroxy [label="α-Hydroxynitrosamine\n(unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomposition [label="Spontaneous\nDecomposition", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Alkyldiazonium [label="Alkyldiazonium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylatedDNA [label="Alkylated DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer [label="Cancer Initiation", shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges NNitrosamine -> AlphaHydroxy [label="α-hydroxylation"]; P450 -> AlphaHydroxy [style=dashed, arrowhead=none]; AlphaHydroxy -> Alkyldiazonium [label="releases aldehyde"]; Decomposition -> Alkyldiazonium [style=dashed, arrowhead=none]; Alkyldiazonium -> AlkylatedDNA [label="alkylation"]; DNA -> AlkylatedDNA [style=dashed, arrowhead=none]; AlkylatedDNA -> Cancer; } dot Figure 1: Metabolic activation pathway of N-nitrosamines.

Experimental Workflows

The study of N-nitroso compounds often involves a combination of synthetic chemistry, analytical detection, and biological assays. A typical workflow for investigating a novel N-nitroso compound is outlined below.

// Nodes Synthesis [label="Synthesis and Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Purity Assessment\n(HPLC, GC)", fillcolor="#FBBC05", fontcolor="#202124"]; Bioassays [label="Biological Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mutagenicity [label="Mutagenicity Assays\n(e.g., Ames test)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carcinogenicity [label="Carcinogenicity Studies\n(in vivo models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Metabolism Studies\n(in vitro / in vivo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="Data Analysis and\nConclusion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization; Synthesis -> Purity; Characterization -> Bioassays; Purity -> Bioassays; Bioassays -> Mutagenicity; Bioassays -> Carcinogenicity; Bioassays -> Metabolism; Mutagenicity -> Data; Carcinogenicity -> Data; Metabolism -> Data; } dot Figure 2: General experimental workflow for N-nitroso compound research.

Conclusion

While the specific compound "this compound" is not found in the existing chemical literature, the broader class of N-Propyl-N-Nitroso compounds has been the subject of extensive research for many decades. Early work focused on their synthesis and the discovery of their carcinogenic properties. Modern research continues to investigate their mechanisms of action, environmental and dietary sources, and methods for their detection and remediation. The foundational knowledge gained from the study of compounds like N-Nitrosodi-n-propylamine and N-nitroso-n-propyl urea provides a strong basis for understanding the potential properties of other, yet to be synthesized, N-nitroso compounds.

References

- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitrosamine - Wikipedia [en.wikipedia.org]

- 5. instem.com [instem.com]

- 6. schenautomacao.com.br [schenautomacao.com.br]

- 7. US3090786A - Preparation of nitrosamines - Google Patents [patents.google.com]

- 8. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. N-propyl-N-nitrosourethane | C6H12N2O3 | CID 29862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploratory Screening of N-Propylnitrous Hydrazide in Cellular Models: A Technical Guide

Disclaimer: Publicly available data specifically detailing the cellular screening of N-Propylnitrous hydrazide is limited. This guide, therefore, provides a comprehensive framework for the exploratory screening of novel hydrazide compounds, using this compound as a representative example. The experimental protocols and data presented are based on established methodologies for similar hydrazide-hydrazone derivatives and should be adapted and validated for the specific compound of interest.

Introduction

Hydrazide and hydrazone derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. The exploratory screening of novel hydrazide compounds, such as the hypothetical this compound, in cellular models is a critical first step in the drug discovery pipeline. This process aims to elucidate the compound's cytotoxic and cytostatic effects, identify potential mechanisms of action, and provide a preliminary assessment of its therapeutic window.

This technical guide offers a detailed overview of the essential in vitro assays and data interpretation necessary for the initial cellular screening of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the comparative analysis of a compound's activity across different cell lines and experimental conditions. The following tables provide a template for summarizing key quantitative data obtained from the exploratory screening of a novel hydrazide compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Histology | IC50 (µM) after 48h Exposure |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] |

| NCI-H460 | Non-Small Cell Lung Cancer | [Insert Value] |

| SF-268 | CNS Cancer | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | [Insert Value] |

| SH-SY5Y | Neuroblastoma | [Insert Value] |

| HEK293 | Normal Embryonic Kidney | [Insert Value] |

| Control: | ||

| Doxorubicin | [Insert Value] |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth and are typically determined using assays such as the MTT assay. A lower IC50 value indicates higher cytotoxic potential.

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Cell Line | Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Sub-G1 (Apoptosis) |

| MCF-7 | Control (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |

| HepG2 | Control (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Cell cycle distribution is commonly assessed by flow cytometry of propidium iodide-stained cells. An accumulation of cells in a specific phase may indicate a mechanism of action related to cell cycle arrest.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable scientific research. The following sections provide methodologies for key experiments in the cellular screening of a novel hydrazide compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells (sub-G1 peak).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 1200 rpm for 5 minutes.[2]

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[2] Fix the cells for at least 30 minutes at 4°C.[2]

-

Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash twice with PBS.[2] Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[2]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.[3] Key markers include caspases (e.g., Caspase-3, Caspase-9) and PARP.[3]

Protocol:

-

Protein Extraction: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Visual representations of experimental workflows and signaling pathways are essential for clear communication of complex biological processes.

Experimental Workflows

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for cell cycle analysis by flow cytometry.

Hypothetical Signaling Pathway

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

Methodological & Application

Application Notes and Protocols for N-Propylnitrous Hydrazide in Protein Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylnitrous hydrazide is a novel, heterobifunctional cross-linking agent designed for the covalent conjugation of proteins and other biomolecules. This reagent offers a targeted approach to studying protein-protein interactions, elucidating protein complex topology, and preparing protein conjugates for various downstream applications in research and drug development.

The unique reactivity of this compound is centered around two distinct reactive moieties: a hydrazide group and a nitrous hydrazide group. The hydrazide functional group allows for specific reaction with carbonyls (aldehydes and ketones), which can be natively present on proteins or introduced through gentle oxidation of glycoprotein sugar residues. The nitrous hydrazide group, upon activation, generates a highly reactive nitrene intermediate capable of forming covalent bonds with a variety of amino acid side chains in close proximity. This dual reactivity enables a two-step, controlled cross-linking strategy.

These application notes provide a detailed protocol for the use of this compound in protein cross-linking, including methods for protein modification to introduce aldehyde groups, the cross-linking reaction itself, and subsequent analysis of the cross-linked products.

Principle of the Method

The cross-linking protocol using this compound involves a two-stage process:

-

Stage 1: Aldehyde Generation (Optional but Recommended for Specificity). For proteins that are not glycosylated, or to control the site of initial conjugation, aldehyde groups are introduced. In the case of glycoproteins, the cis-diol groups of sugar residues are oxidized using sodium periodate to generate reactive aldehyde groups. This step provides a specific handle for the hydrazide moiety of the cross-linker.

-

Stage 2: Two-Step Cross-Linking Reaction.

-

Step 1 (Hydrazone Formation): The hydrazide end of this compound reacts with the aldehyde groups on the modified protein to form a stable hydrazone bond. This reaction is typically carried out at a slightly acidic pH (5.5-6.5).

-

Step 2 (Nitrene-Mediated Cross-Linking): The nitrous hydrazide end of the cross-linker is then activated by UV light (photolysis) to generate a highly reactive nitrene intermediate. This intermediate rapidly inserts into C-H or N-H bonds of nearby amino acid residues on an interacting protein, forming a stable covalent cross-link.

-

This sequential reaction strategy allows for precise control over the cross-linking process, minimizing the formation of unwanted homodimers and providing more defined cross-linked products.

Materials and Reagents

Reagents

-

This compound

-

Target Protein(s)

-

Sodium Periodate (NaIO₄)

-

Ethylene Glycol

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

SDS-PAGE reagents (gels, running buffer, loading dye, protein standards)

-

Coomassie Brilliant Blue or silver stain for gel visualization

Equipment

-

UV lamp (365 nm)

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Dialysis tubing or centrifugal ultrafiltration units

-

SDS-PAGE apparatus

-

Gel imaging system

-

Spectrophotometer for protein concentration determination

Experimental Protocols

Protocol 1: Aldehyde Generation on Glycoproteins

This protocol describes the generation of aldehyde groups on glycosylated proteins.

-

Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Oxidation: Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 10 mM.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.

-

Purification: Remove excess periodate and byproducts by dialysis against PBS, pH 7.4, or by using a desalting column.

-

Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Cross-Linking of Proteins with this compound

This protocol outlines the two-step cross-linking procedure.

-

Initial Conjugation (Hydrazone Formation):

-

To the aldehyde-containing protein solution (from Protocol 4.1) or a mixture of the aldehyde-containing protein and its interaction partner, add this compound to a final concentration of 1-5 mM.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Photo-Activation and Cross-Linking (Nitrene Formation):

-

Place the reaction tube on ice.

-

Expose the reaction mixture to UV light (365 nm) for 15-30 minutes. The optimal exposure time may need to be determined empirically.

-

-

Analysis of Cross-Linking:

-

Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

-

Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes.

-

Visualize the gel using Coomassie Brilliant Blue or silver staining.

-

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for protein cross-linking experiments using this compound.

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration | Purpose |

| Glycoprotein | 10 mg/mL | 1-5 mg/mL | Target for cross-linking |

| Sodium Periodate | 100 mM | 10 mM | Oxidation of sugar moieties |

| Ethylene Glycol | 1 M | 20 mM | Quenching of periodate |

| This compound | 50 mM in DMSO | 1-5 mM | Cross-linking agent |

Table 2: Experimental Parameters and Expected Observations

| Parameter | Range | Expected Outcome |

| Periodate Incubation Time | 15-45 min | Generation of aldehyde groups |

| Hydrazide Incubation Time | 1-3 hours | Formation of hydrazone bond |

| UV Exposure Time | 10-40 min | Covalent cross-link formation |

| SDS-PAGE Analysis | - | Appearance of higher molecular weight bands |

Visualizations

Proposed Signaling Pathway for this compound Cross-linking

Analytical techniques for the detection and quantification of N-Propylnitrous hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylnitrous hydrazide is a chemical compound of interest in various fields, including pharmaceutical development and toxicology. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. This document provides an overview of applicable analytical techniques, detailed experimental protocols, and expected quantitative performance based on methods developed for structurally related compounds, such as N-nitrosamines. The primary recommended techniques are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity.

Analytical Techniques Overview

The detection and quantification of this compound can be approached using several analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a mixture. When coupled with a highly sensitive detector like a mass spectrometer (MS), it becomes a powerful tool for quantifying trace amounts of compounds like this compound. Reverse-phase chromatography is commonly employed for the separation of polar and non-polar compounds.

-

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds. Similar to HPLC, its coupling with a mass spectrometer (GC-MS) provides excellent selectivity and sensitivity. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.

-

Spectrophotometry: Colorimetric methods can be used for the determination of hydrazides. These methods are often based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. While generally less sensitive and specific than chromatographic methods, spectrophotometry can be a useful screening tool.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of related N-nitrosamine compounds using HPLC-MS/MS and GC-MS. These values can be considered as target performance characteristics when developing a method for this compound.

Table 1: Typical Performance of HPLC-MS/MS for N-Nitrosamine Analysis

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.005 ppm | [1] |

| Limit of Quantification (LOQ) | 0.015 ppm | [1] |

| Recovery | 95 - 105% | [2] |

| Linearity (R²) | > 0.99 | [2] |

Table 2: Typical Performance of GC-MS for N-Nitrosamine Analysis

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1 - 10 ng/L | [3] |

| Limit of Quantification (LOQ) | 5 - 30 ng/L | [3] |

| Recovery | 80 - 110% | [3] |

| Linearity (R²) | > 0.99 | [3] |

Experimental Protocols

Protocol 1: Analysis of this compound by HPLC-MS/MS

This protocol describes a general procedure for the quantification of this compound in a sample matrix, adaptable from established methods for N-nitrosamines.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample (e.g., dissolved drug product, biological fluid), add 5 mL of dichloromethane.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 5 mL of dichloromethane.

-

Combine the organic extracts.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: To be determined by infusing a standard of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be identified.

3. Quantification

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Analyze the extracted samples and the calibration standards by HPLC-MS/MS.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of this compound by GC-MS

This protocol provides a general method for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a solid-phase extraction (SPE) cartridge (e.g., a coconut charcoal-based cartridge) with 5 mL of dichloromethane followed by 5 mL of methanol and 5 mL of water.

-

Load 10 mL of the aqueous sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 5 mL of dichloromethane.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. GC-MS Conditions

-

GC System: A gas chromatograph.

-

Column: A low-bleed capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Mass Spectrometer: A quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (to be determined from a full scan of a standard).

3. Quantification

-

Construct a calibration curve by analyzing standard solutions of this compound.

-

Analyze the prepared samples by GC-MS.

-

Determine the concentration of this compound in the samples based on the calibration curve.

Visualizations

The following diagrams illustrate the general experimental workflows for the analytical techniques described.

References

Application Note: Enhanced Detection and Quantification of Carbonyls and Carboxylic Acids using 3-Nitrophenylhydrazine (3-NPH) Derivatization for Mass Spectrometry

This application note provides a detailed overview and protocols for the use of 3-nitrophenylhydrazine (3-NPH) as a derivatization agent to improve the detection and quantification of a broad range of metabolites, particularly those containing carbonyl and carboxyl groups, by liquid chromatography-mass spectrometry (LC-MS). This methodology is highly relevant for researchers, scientists, and professionals in drug development and metabolomics.

Introduction

3-Nitrophenylhydrazine (3-NPH) is a highly effective derivatization reagent for analytes containing carbonyl (aldehyde and ketone) and carboxylic acid functional groups.[1][2][3] Derivatization with 3-NPH introduces a phenylhydrazine moiety, which significantly enhances the ionization efficiency of the target molecules in electrospray ionization (ESI) mass spectrometry, leading to substantial improvements in detection sensitivity.[1][2] This technique is particularly valuable in metabolomics for the analysis of various classes of compounds including organic acids, amino acids, carbohydrates, and fatty acids from complex biological matrices.[2][3]

Principle of Derivatization

The derivatization of carbonyl compounds with 3-NPH proceeds via the formation of a stable 3-nitrophenylhydrazone. For carboxylic acids, a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is required to activate the carboxyl group, enabling its reaction with 3-NPH to form a hydrazide.[4] Pyridine is often used as a catalyst in these reactions.[5]

Figure 1: Derivatization reactions of carbonyls and carboxylic acids with 3-NPH.

Quantitative Data Summary

Derivatization with 3-NPH significantly improves the limits of detection (LOD) and quantification (LOQ) for various analytes. The following table summarizes representative quantitative data from studies utilizing 3-NPH derivatization followed by LC-MS/MS analysis.

| Analyte Class | Example Analytes | Matrix | LOD | LOQ | Reference |

| Short-Chain Fatty Acids | Lactate, Acetate, Propionate, Butyrate | Human Biofluids | 25 nM (for most) | 50 nM (for most) | [6] |

| Acetate | Human Biofluids | 0.5 µM | 1 µM | [6] | |

| N-Acyl Glycines | Various | Plasma, Urine | Not specified | Not specified | [3] |

| Central Carbon Metabolism Carboxylates | Pyruvate, Lactate, Malate, Citrate | Mouse Heart Tissue | High femtomole to low picomole range (on-column) | High femtomole to low picomole range (on-column) | [4] |

Experimental Protocols

Protocol 1: Derivatization of Short-Chain Fatty Acids (SCFAs) in Biological Fluids

This protocol is adapted for the analysis of SCFAs in samples such as serum, urine, and fecal extracts.[6]

Materials:

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (250 mM in 50% methanol)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (150 mM in methanol)

-

Pyridine solution (7.5% in 75% methanol)

-

Internal Standard (e.g., isotopically labeled SCFAs)

-

Sample extract (e.g., protein-precipitated serum, diluted urine)

-

Methanol

-

Formic acid

Procedure:

-

Sample Preparation: To 50 µL of sample, add 50 µL of internal standard solution.

-

Derivatization Reaction:

-

Add 50 µL of the 3-NPH solution.

-

Add 50 µL of the EDC solution.

-

Vortex mix the solution.

-

-

Incubation: Incubate the reaction mixture at room temperature (25°C) for 30 minutes.[3]

-

Reaction Quenching & Dilution: Add 850 µL of 90% methanol containing 0.1% formic acid to stop the reaction and dilute the sample for LC-MS analysis.

-

Analysis: Inject the final solution into the LC-MS/MS system.

Protocol 2: Derivatization of Carboxylic Acids from Tissue Extracts

This protocol is suitable for the analysis of carboxylic acids from tissue homogenates.[4]

Materials:

-

3-Nitrophenylhydrazine (3-NPH) solution (concentration to be optimized, e.g., 200 mM in 70% methanol)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (concentration to be optimized, e.g., 120 mM in 70% methanol containing 6% pyridine)

-

Metabolite extract from tissue

-

Acetonitrile

-

Water with 0.1% formic acid

Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent.

-

Derivatization Reaction:

-

To 80 µL of the sample extract, add 40 µL of the 3-NPH solution.

-

Add 40 µL of the EDC/pyridine solution.

-

-